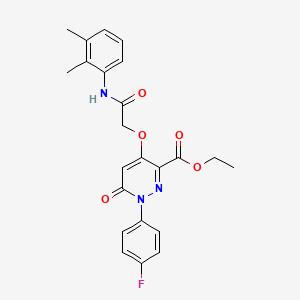

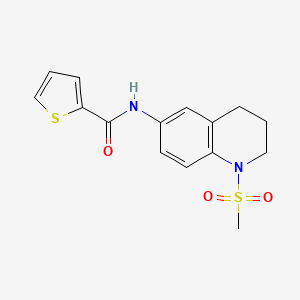

![molecular formula C16H12N4O4 B2762429 N-(2-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-4-硝基苯甲酰胺 CAS No. 897616-50-1](/img/structure/B2762429.png)

N-(2-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . For example, a cobalt complex has been synthesized by the reaction of ligand, 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (HL), and cobalt nitrate .Molecular Structure Analysis

The Co (II) complex, as shown by the single-crystal structure determination, existed as a mononuclear complex with distorted square-pyramidal geometry . The mental center was coordinated by two molecules from the bidentate ligand (HL) and an O atom from the coordinated water molecule .Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The Co (II) complex can emit blue luminescence at 430 nm in the solid state, while it about 42 nm blue-shifted in ethanol solution . Compared with free ligand, the luminescence was greatly intensified .科学研究应用

Molecular Docking and Drug Design

This compound has been utilized in molecular docking studies, which are crucial for drug design. The structure allows it to act as an inhibitor for certain enzymes or proteins. For instance, derivatives of this compound have been studied for their potential to inhibit carbonic anhydrase I, which is significant in designing diuretic, anti-glaucoma, and anti-epileptic drugs .

Anti-HIV Research

Derivatives of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide have shown promise as anti-HIV agents. Studies have synthesized new compounds with this core structure and evaluated them for their ability to inhibit the HIV-1 virus, showing moderate inhibitory properties without significant cytotoxicity .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound’s derivatives have been used as intermediates. For example, they have been involved in palladium-catalyzed reactions, such as direct alkenylation, which is a key step in synthesizing complex organic molecules .

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been incorporated into drugs with potential therapeutic applications, including treatments for diseases like AIDS .

Biotechnology and Enzyme Inhibition

In biotechnology, the compound’s derivatives have been explored for their role in enzyme inhibition, which is crucial for developing new biotechnological applications, such as novel biosensors or bio-based catalysts .

Material Science

The structural motif of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is also significant in material science. Its derivatives can be used to create functional materials with specific electronic or photonic properties due to their stable and versatile framework .

作用机制

Target of Action

The primary target of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapies .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase. Specifically, the keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg^2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus. The life cycle includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing integration, the compound stops the replication of the virus, thereby reducing viral load and slowing the progression of the disease .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in viral load and a slowing of disease progression. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures .

未来方向

Pyrimidines and their derivatives are of wide interest because of their diverse biological potential . They are used in the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine . They are also used in plant growth regulatory, herbicidal, and antitumor activities . Therefore, the study and development of new pyrimidine derivatives continue to be a promising area of research.

属性

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-3-2-4-13(19)17-10)18-15(21)11-5-7-12(8-6-11)20(23)24/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABORXALYBPZTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2762347.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2762350.png)

![S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2762351.png)

![5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2762352.png)

![3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde](/img/structure/B2762358.png)

![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)

![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)